![molecular formula C16H19F B12572463 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane CAS No. 185380-33-0](/img/structure/B12572463.png)
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane is a compound that belongs to the bicyclic heptane family. This compound is characterized by its unique structure, which includes a fluorophenyl group and a propan-2-ylidene group attached to a bicyclo[2.2.1]heptane skeleton. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the [4 + 2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and are carried out under controlled temperature and pressure to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and high efficiency. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but lacking the fluorophenyl and propan-2-ylidene groups.
2-(4-Chlorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane: A similar compound with a chlorine atom instead of a fluorine atom.
2-(4-Methylphenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane: A compound with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane imparts unique electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
185380-33-0 |
|---|---|
分子式 |
C16H19F |
分子量 |
230.32 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-7-propan-2-ylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H19F/c1-10(2)16-12-5-8-14(16)15(9-12)11-3-6-13(17)7-4-11/h3-4,6-7,12,14-15H,5,8-9H2,1-2H3 |
InChIキー |
KCJRVXWMKUNXSH-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C2CCC1C(C2)C3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


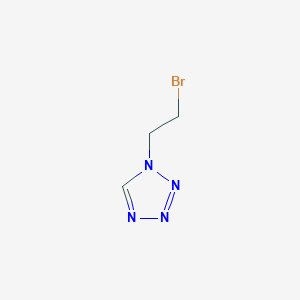
![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)
![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
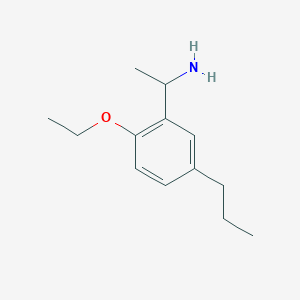
![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
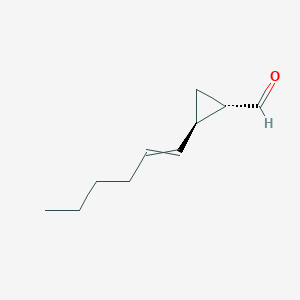
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
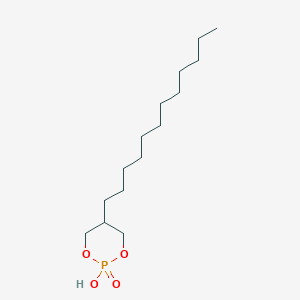
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)
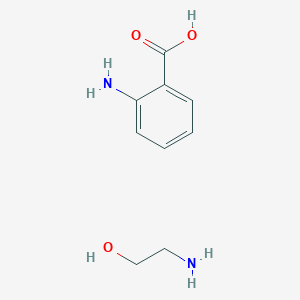
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
